molecular formula C8H11NO2 B15253085 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B15253085
M. Wt: 153.18 g/mol
InChI Key: AKJCPBQMNSJPRL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a spirocyclic compound featuring a 1,5-dioxaspiro[2.4]heptane core with two methyl groups at the 6,6-positions and a nitrile (-CN) substituent at position 2. The spiro architecture, combined with the electron-withdrawing nitrile group, imparts unique reactivity and physicochemical properties, making it relevant in synthetic chemistry and materials science.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-7(2)4-8(5-10-7)6(3-9)11-8/h6H,4-5H2,1-2H3

InChI Key

AKJCPBQMNSJPRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Dichloroketene [2+2] Cycloaddition

The [2+2] cycloaddition of dichloroketene with alkenes, as demonstrated in spiro[3.3]heptane syntheses, provides a foundational approach. For 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile, this method involves:

  • Generation of Dichloroketene : Prepared via dehydrohalogenation of trichloroacetyl chloride with activated zinc.
  • Cycloaddition with Nitrile-Substituted Alkene : A nitrile-bearing alkene (e.g., acrylonitrile derivative) reacts with dichloroketene to form a cyclobutanone intermediate (Figure 1A).
  • Reductive Ketone Transformation : The cyclobutanone is reduced to a methylene group using zinc-acetic acid, yielding a spiro[2.4] framework.
  • Dioxolane Ring Formation : Oxidative cyclization of a diol intermediate with singlet oxygen or peroxides introduces the 1,5-dioxa moiety.

Key Data :

  • Yield for analogous [2+2] cycloadditions: 31–62%.
  • Oxidative cyclization efficiency: 48–64% (based on hydroperoxide cyclization).

Oxidative Cyclization of Hydroperoxide Intermediates

Singlet Oxygen Ene Reaction

The singlet oxygen ene reaction, widely used for 1,2-dioxolane synthesis, adapts to spiro systems:

  • Substrate Design : A dimethyl-substituted diene with a nitrile group undergoes singlet oxygen addition, forming a hydroperoxide intermediate (Figure 1B).
  • Spirocyclization : Intramolecular nucleophilic attack by the hydroperoxide oxygen on a proximal electrophilic carbon (e.g., activated by Lewis acids) forms the dioxaspiro ring.

Optimization Insights :

  • Use of 9,10-dicyanoanthracene (DCA) as a sensitizer improves reaction rates.
  • Yields for similar dioxolane formations: 36–80%.

Bis-Nucleophilic/Bis-Electrophilic Spirocyclization

Double Substitution Reactions

Inspired by Fecht’s acid synthesis, this route employs tetra-electrophilic and bis-nucleophilic reagents:

  • Tetra-Electrophile Synthesis : Pentaerythritol tetrabromide serves as a tetra-electrophilic core.
  • Cyanide Nucleophile Attack : Sequential substitution with potassium cyanide introduces nitrile groups at positions 2 and 6.
  • Dimethyl Group Installation : Alkylation with methyl iodide under basic conditions installs 6,6-dimethyl groups.

Challenges :

  • Competing side reactions necessitate strict temperature control (−78°C to 0°C).
  • Purification via silica gel chromatography often required due to byproduct formation.

Cobalt-Catalyzed Peroxidation of Dienes

Cobalt(modp)₂/Et₃SiH/O₂ System

Adapted from six-membered cyclic peroxide syntheses, this method involves:

  • Diene Substrate Preparation : A nitrile-functionalized 1,4-diene undergoes cobalt-catalyzed peroxidation.
  • Spirocyclic Peroxide Formation : Intramolecular peroxide bond formation yields the 1,5-dioxaspiro system.

Reaction Conditions :

  • Solvent: 1,2-Dichloroethane.
  • Catalyst: Co(modp)₂ (modp = 1-morpholino-5,5-dimethyl-1,2,4-hexanetrionate).
  • Yield range for analogous reactions: 37–48%.

Reductive Amination and Sulfonamidation

Post-Cyclization Functionalization

Comparative Analysis of Methods

Method Key Steps Yield Range Advantages Limitations
[2+2] Cycloaddition Dichloroketene addition, reduction 31–62% Stereoselective, scalable Multi-step, chromatography-intensive
Oxidative Cyclization Singlet oxygen ene reaction 36–80% Direct peroxide formation Sensitive to substrate steric bulk
Double Substitution Bis-electrophile/nucleophile reaction 40–60% High functional group tolerance Requires stringent conditions
Cobalt Catalysis Peroxidation of dienes 37–48% Mild conditions Low yields, catalyst cost
Cyanide Substitution Post-cyclization functionalization 22–31% Late-stage nitrile introduction Limited substrate scope

Chemical Reactions Analysis

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, leading to the formation of various substituted derivatives.

Scientific Research Applications

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 4,4-dimethyl analog (CAS 1859838-59-7) demonstrates how methyl group placement affects steric and electronic environments .
  • Heteroatom Influence : The thiaspiro compound () introduces sulfur, which may enhance lipophilicity and alter reactivity compared to oxygen-based analogs .
  • Functional Group Variation : Replacement of nitrile with ester () reduces electrophilicity but increases susceptibility to hydrolysis .

Physical and Chemical Properties

Spectral Data Comparison

  • IR Spectroscopy : Nitrile groups in spiro compounds typically exhibit strong absorption near ~2220 cm⁻¹ (e.g., 2,219 cm⁻¹ in compound 11b, ). The target compound is expected to show similar nitrile stretching .
  • NMR Shifts : Methyl groups in spiro systems (e.g., 6,6-dimethyl) resonate upfield (δ 1.02–2.37 ppm in ^1H NMR, as seen in and ). The nitrile’s electron-withdrawing effect deshields adjacent protons .

Biological Activity

6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. Its molecular formula is C₉H₁₁N₁O₂, with a molecular weight of approximately 153.18 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and reactivity, making it of interest in medicinal chemistry and materials science.

Structure and Properties

The compound's structure includes two interconnected rings with oxygen atoms, which enhances its reactivity. The presence of the carbonitrile functional group is particularly significant as it may influence the compound's biological interactions and therapeutic potential.

PropertyValue
Molecular FormulaC₉H₁₁N₁O₂
Molecular Weight153.18 g/mol
CAS Number1935148-76-7
Structural FeaturesDioxaspiro, Carbonitrile

Biological Activity

Research indicates that 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile exhibits various biological activities which are essential for its application in pharmacology.

Anticonvulsant Activity

A study on related compounds demonstrated that derivatives of spirocyclic structures can exhibit anticonvulsant properties. While specific data on 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is limited, the structural similarities suggest potential efficacy against seizures. For instance, compounds with similar frameworks showed significant protection in maximal electroshock (MES) tests .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or interaction with specific receptor sites. Further studies are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Recent investigations into the biological activity of spirocyclic compounds have highlighted their therapeutic potential:

  • Anticonvulsant Studies : In related research, spirocyclic compounds were synthesized and tested for anticonvulsant activity using established models like MES and subcutaneous pentylenetetrazole (scPTZ). These studies indicated that modifications in the spirocyclic structure could enhance anticonvulsant efficacy while minimizing neurotoxicity .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that variations in substituents could significantly impact biological activity. For example, the addition of different functional groups altered the potency and selectivity of the compounds against various biological targets.

Q & A

Basic: What are the standard synthetic routes for 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile, and how can reaction efficiency be improved?

Answer:
The compound is synthesized via cyclization reactions of ketone precursors with dienes, often catalyzed by Lewis acids (e.g., AlCl₃ or BF₃). A validated protocol involves refluxing precursors in solvents like THF or acetic anhydride under controlled temperature (0–60°C) to form the spirocyclic core . Optimization strategies include:

  • Catalyst screening : Lewis acids enhance ring closure efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Purification : Flash chromatography (15–60% EtOAc/hexanes) yields >95% purity .

Advanced: How does steric hindrance from the 6,6-dimethyl groups influence the compound’s reactivity in ring-opening reactions?

Answer:
The geminal dimethyl groups create steric constraints that stabilize the spirocyclic structure but limit nucleophilic attack at the adjacent carbon. Computational studies (DFT or MD simulations) can predict regioselectivity by analyzing bond angles and electron density distribution. Experimental validation via kinetic monitoring (e.g., TLC or in situ NMR) under varying temperatures (24–45°C) reveals slower reaction rates compared to non-methylated analogs, confirming steric effects .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • IR spectroscopy : Identifies nitrile (C≡N) stretches at ~2,220 cm⁻¹ and ether (C-O-C) bands at 1,050–1,250 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methyl protons resonate as singlets at δ 1.2–1.5 ppm; spirocyclic protons show splitting patterns dependent on ring strain .
    • ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, while quaternary spiro carbons are observed at 90–100 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 180–200) confirm the molecular formula .

Advanced: How can contradictions in reported biological activities of spiro carbonitriles be resolved methodologically?

Answer:
Discrepancies often arise from assay variability or impurities. A systematic approach includes:

  • Reproducibility checks : Repeating assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Purity validation : HPLC-MS to ensure >98% compound integrity.
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methyl with ethyl) to isolate steric/electronic contributions .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
  • Light sensitivity : Amber vials mitigate photodegradation.
  • Moisture control : Use molecular sieves in solvents to avoid ring-opening via water-mediated reactions .

Advanced: What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding affinity to active sites (e.g., cytochrome P450).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Estimates bioavailability and toxicity risks .

Basic: How is the compound’s stereochemical configuration confirmed?

Answer:

  • X-ray crystallography : Resolves absolute configuration via diffraction data (e.g., CCDC deposition).
  • Optical rotation : Comparison with enantiopure standards.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., hydroxylation or amination)?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., –B(OH)₂) to guide functionalization.
  • Catalyst design : Transition-metal complexes (e.g., Pd/Cu) enable C–H activation at specific positions.
  • Solvent effects : Acetonitrile vs. DMF alters polarity-driven selectivity .

Basic: What analytical workflows validate synthetic intermediates?

Answer:

  • Stepwise monitoring : TLC or UPLC-MS tracks reaction progress.
  • Isolation : Centrifugation or filtration removes byproducts (e.g., salts).
  • Cross-validation : Compare spectroscopic data (¹H NMR, IR) with literature .

Advanced: How do electronic effects of the nitrile group influence the compound’s participation in cycloaddition reactions?

Answer:
The electron-withdrawing nitrile activates the spirocyclic core for [3+2] cycloadditions with dipolarophiles (e.g., azides). Frontier molecular orbital (FMO) analysis reveals enhanced LUMO energy at the nitrile-adjacent carbon, driving regioselectivity. Experimental validation via kinetic isotope effects (KIE) confirms transition-state electronic interactions .

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